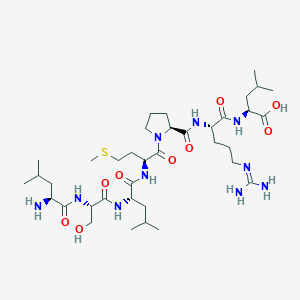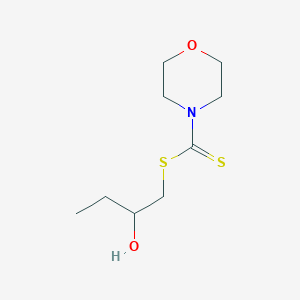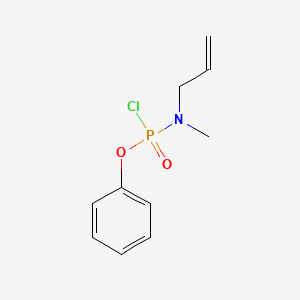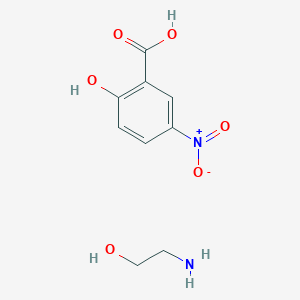
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethanol;2-hydroxy-5-nitrobenzoic acid is a compound that combines the properties of both 2-aminoethanol and 2-hydroxy-5-nitrobenzoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzoic acid typically involves the nitration of salicylic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration . The product is then purified through recrystallization.
For 2-aminoethanol, it is commonly produced by the reaction of ethylene oxide with aqueous ammonia, resulting in a mixture of ethanolamines .
Industrial Production Methods
Industrial production of 2-hydroxy-5-nitrobenzoic acid follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity . The production of 2-aminoethanol involves the continuous reaction of ethylene oxide with ammonia in a high-pressure reactor, followed by distillation to separate the different ethanolamines .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
2-Aminoethanol can undergo:
Substitution: The amino group can react with acyl chlorides to form amides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon for 2-hydroxy-5-nitrobenzoic acid.
Oxidation: Potassium permanganate for 2-aminoethanol.
Substitution: Acid catalysts for esterification reactions.
Major Products
Reduction of 2-hydroxy-5-nitrobenzoic acid: 2-amino-5-hydroxybenzoic acid.
Oxidation of 2-aminoethanol: Glycolaldehyde or glycine.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitrobenzoic acid is used as an inhibitor of protein tyrosine phosphatases, making it valuable in biochemical research . It is also used as an analytical standard in high-performance liquid chromatography (HPLC) and as a pH indicator .
2-Aminoethanol is widely used in the production of surfactants, emulsifiers, and as a precursor for the synthesis of pharmaceuticals and agrochemicals . It also plays a role in the formation of cellular membranes, making it important in biological research .
Mecanismo De Acción
2-Hydroxy-5-nitrobenzoic acid exerts its effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent dephosphorylation reactions .
2-Aminoethanol acts as a building block for the synthesis of various compounds. In biological systems, it is involved in the formation of phosphatidylethanolamine, a key component of cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position.
2-Chloro-5-nitrobenzoic acid: Contains a chlorine atom instead of a hydroxyl group.
2-Amino-5-hydroxybenzoic acid: The amino group replaces the nitro group.
Uniqueness
2-Hydroxy-5-nitrobenzoic acid is unique due to its specific inhibitory effects on protein tyrosine phosphatases, which are not observed in its structural analogs . 2-Aminoethanol’s bifunctional nature, containing both an amino and hydroxyl group, makes it versatile in various chemical reactions and applications .
Propiedades
Número CAS |
849829-75-0 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
2-aminoethanol;2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO5.C2H7NO/c9-6-2-1-4(8(12)13)3-5(6)7(10)11;3-1-2-4/h1-3,9H,(H,10,11);4H,1-3H2 |
Clave InChI |
BOXJGKNURPAMQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


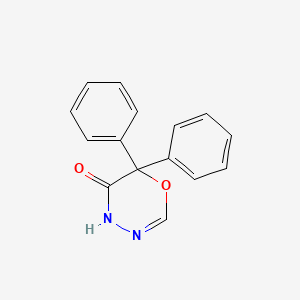
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
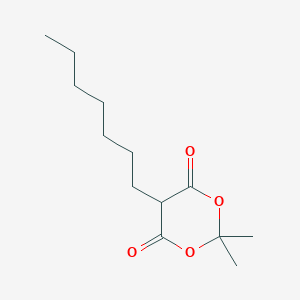
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
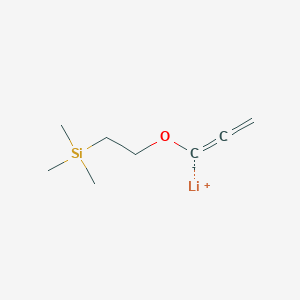
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)
